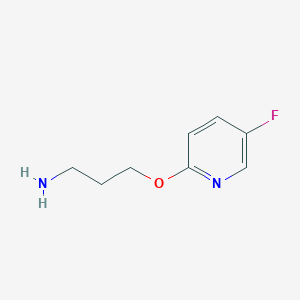
3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine is an organic compound with the molecular formula C8H11FN2O This compound features a fluoropyridine moiety linked to a propan-1-amine group via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine typically involves the reaction of 5-fluoropyridin-2-ol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the fluoropyridine is replaced by the amine group, forming the desired ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance production efficiency.
化学反応の分析
Types of Reactions
3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The fluoropyridine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of hydrogenated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine is not fully elucidated. it is believed to interact with specific molecular targets through its fluoropyridine moiety, which can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar reactivity but lacking the propan-1-amine group.
3-Fluoropyridine: Another fluorinated pyridine isomer with different substitution patterns.
5-Fluoro-2-methoxypyridine: Similar structure but with a methoxy group instead of the propan-1-amine group.
Uniqueness
3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine is unique due to the presence of both a fluoropyridine and a propan-1-amine group, which confer distinct chemical reactivity and potential for diverse applications. The ether linkage between these two moieties further enhances its versatility in chemical synthesis and biological interactions .
特性
分子式 |
C8H11FN2O |
|---|---|
分子量 |
170.18 g/mol |
IUPAC名 |
3-(5-fluoropyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H11FN2O/c9-7-2-3-8(11-6-7)12-5-1-4-10/h2-3,6H,1,4-5,10H2 |
InChIキー |
CIDQNZHXKGIJEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1F)OCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



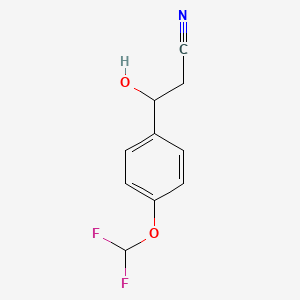

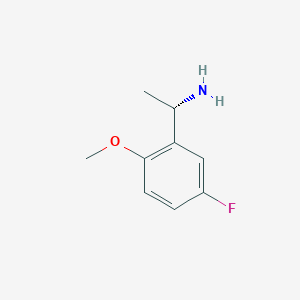
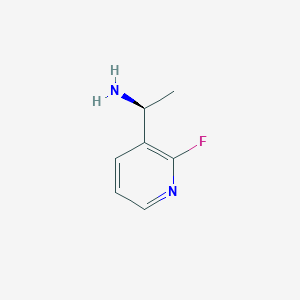

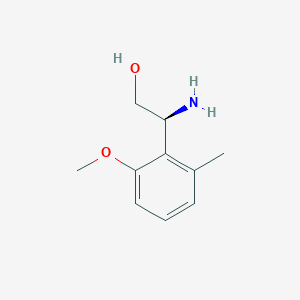

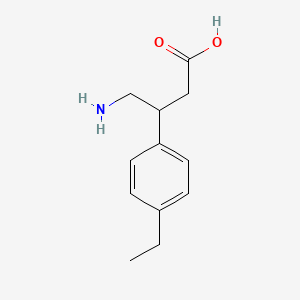
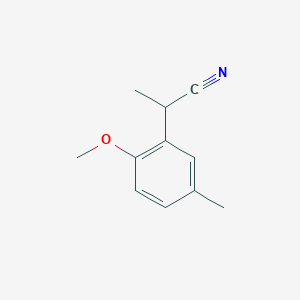
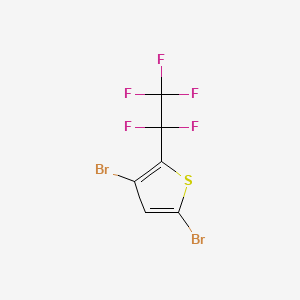
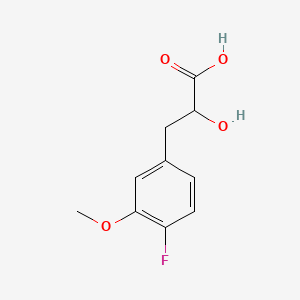
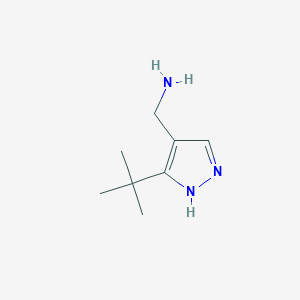
![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
